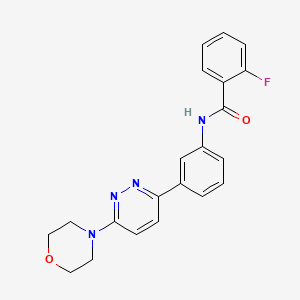

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Overview

Description

2-Fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a fluorine atom at the 2-position and a 6-morpholinopyridazine moiety at the meta position of the phenyl ring. The fluorine substituent enhances metabolic stability and lipophilicity, while the morpholine group contributes to solubility and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the pyridazine ring, followed by the introduction of the morpholine ring and the fluorine atom. The final step involves the coupling of the benzamide moiety to the intermediate compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often include specific temperature, pressure, and solvent conditions to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzamide derivatives.

Scientific Research Applications

Research indicates that 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits significant biological activities, particularly:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell growth. In vitro studies suggest that this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancers. The observed IC50 values range from 5 to 15 µM, indicating potent anticancer activity.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is crucial for developing targeted cancer therapies.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly due to the ability of the morpholine and pyridazine groups to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies

Several case studies highlight the effectiveness of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced the viability of various cancer cell lines. The mechanism involves inducing apoptosis through specific signaling pathways.

- Comparative Studies : When compared with similar compounds, such as 3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, the unique positioning of the fluorine atom and additional functional groups provide distinct advantages in terms of binding affinity and biological activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 5 - 15 | Induces apoptosis via caspase activation |

| 3-Fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide | Anticancer | 10 - 20 | Inhibits MAPK pathways |

| Similar Morpholine Derivative | Antimicrobial | Varies | Disrupts microbial membranes |

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives

Benzamide derivatives are widely explored for their pharmacological properties. Key analogues include:

Key Observations :

- The target compound’s morpholinopyridazine group distinguishes it from simpler benzamides like 3-chloro-N-phenyl-phthalimide, which lacks heterocyclic complexity .

- Compared to N-(6-trifluoromethylbenzothiazole-2-yl) derivatives, the fluorine in the target compound may reduce steric hindrance while retaining electronegativity-driven binding .

Functional Group Impact on Bioactivity

Fluorine vs. Chlorine Substituents

- Fluorine : Enhances membrane permeability and metabolic stability via C-F bond strength. In the target compound, this may improve pharmacokinetics relative to 3-chloro-N-phenyl-phthalimide, where chlorine’s larger size could hinder target engagement .

- Morpholine vs. Piperidine/Methoxy Groups : Morpholine’s oxygen atom provides hydrogen-bonding capacity, contrasting with the basicity of piperidine in PKI-587 or the hydrophobicity of methoxy groups in EP 4 056 588 A1 derivatives .

Biological Activity

2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structural features, including the presence of a fluorine atom and a morpholinopyridazine moiety, suggest potential biological activities relevant to medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The fluorine atom enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological membranes .

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, modulating pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially providing a basis for exploring this compound's efficacy against bacterial strains .

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains. The following table summarizes MIC values for related compounds:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | Not Detected |

| MA-1114 | 128 | Not Detected |

This data suggests that derivatives of benzamides with fluorine substitutions can enhance antimicrobial efficacy, supporting further investigation into the biological activity of this compound .

Case Studies

- Anticancer Activity : In a study evaluating the effects of fluorinated benzamide derivatives on cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects against various tumors. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth .

- Antimicrobial Testing : A comparative analysis of various morpholino-substituted benzamides revealed that those containing fluorine exhibited reduced mutagenicity and enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that introducing fluorine into the structure may confer advantageous properties for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide?

The compound is synthesized via multi-step reactions, including coupling of pyridazine and benzamide precursors. Key steps involve:

- Suzuki-Miyaura cross-coupling to attach the morpholino-pyridazine moiety to the phenyl group.

- Amide bond formation using reagents like HATU or EDC/NHS for coupling the fluorinated benzamide . Characterization employs NMR (1H/13C for functional group confirmation), mass spectrometry (for molecular weight validation), and HPLC (for purity assessment) .

Q. Which structural elucidation techniques are most reliable for confirming the compound's conformation?

- X-ray crystallography provides definitive 3D structural data, resolving bond angles and torsion angles. SHELX software is widely used for refinement .

- FT-IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .

- 2D NMR (e.g., COSY, HSQC) clarifies proton-proton correlations and heteronuclear connectivity .

Q. What are the critical physicochemical properties influencing its research utility?

- Lipophilicity (LogP ~3.2, predicted via computational tools), affecting membrane permeability.

- Solubility : Poor aqueous solubility (<10 µM in PBS), necessitating DMSO or PEG-based formulations for in vitro studies .

- Thermal stability : Decomposition above 250°C (DSC/TGA data) .

Advanced Research Questions

Q. How to design experiments to evaluate its kinase inhibition activity and specificity?

- Use kinase profiling assays (e.g., ADP-Glo™) against TrkA/B/C and PARP isoforms.

- Include positive controls (e.g., Entrectinib for Trk inhibition) and measure IC50 values via dose-response curves .

- Validate selectivity using phosphoproteomics to identify off-target kinase interactions .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain efficacy gaps .

- Tissue distribution studies (LC-MS/MS) to verify compound penetration into target organs .

- Evaluate metabolite activity using hepatic S9 fractions to identify active/inactive derivatives .

Q. What methodologies are recommended for assessing ADME properties?

- Caco-2 assays for intestinal permeability (Papp >1×10⁻⁶ cm/s suggests good absorption) .

- CYP450 inhibition screening (e.g., CYP3A4/2D6) to predict drug-drug interactions .

- Microsomal stability tests (t1/2 >30 min indicates favorable metabolic stability) .

Q. How can computational modeling predict binding modes with biological targets?

- Molecular docking (AutoDock Vina, Glide) to map interactions between the morpholino-pyridazine moiety and kinase ATP-binding pockets .

- MD simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories .

- Free energy calculations (MM-PBSA) to rank binding affinities for SAR optimization .

Q. What strategies guide structure-activity relationship (SAR) analysis for derivatives?

- Scaffold modifications : Replace morpholine with piperazine to test potency against TrkB .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide to enhance kinase affinity .

- Bioisosteric replacements : Swap pyridazine with pyrimidine to improve solubility while retaining activity .

Q. How to investigate synergistic effects in combination therapies?

- Combinatorial screening with DNA-damaging agents (e.g., cisplatin) in PARP inhibition models .

- Bliss synergy analysis to quantify interaction magnitudes (e.g., synergistic vs. additive effects) .

- Transcriptomics (RNA-seq) to identify pathway crosstalk (e.g., PI3K/AKT suppression) .

Q. What approaches address solubility challenges in preclinical studies?

- Nanoparticle formulation : Use PLGA or lipid-based carriers to enhance bioavailability .

- Salt formation : Screen with counterions (e.g., HCl) to improve aqueous solubility .

- Co-solvent systems : Optimize DMSO/PBS ratios for in vivo dosing without precipitation .

Properties

IUPAC Name |

2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKNBEQRRWVEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.